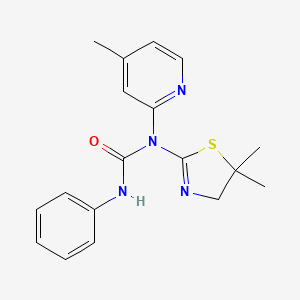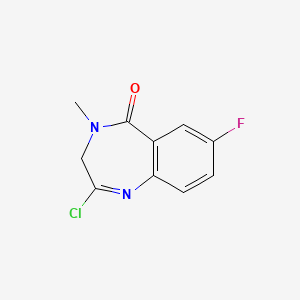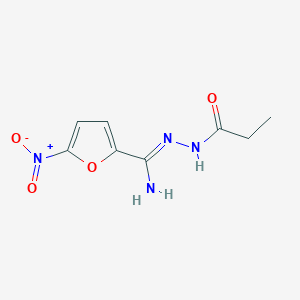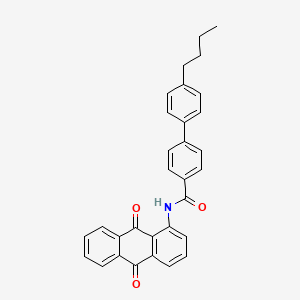
4'-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a butyl group and an anthraquinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide typically involves the reaction of 4’-butylbiphenyl-4-carboxylic acid with 1-aminoanthraquinone. The reaction is facilitated by coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for use in electronic and photonic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a methyl group instead of a butyl group.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloro group and an acetamide moiety.
Uniqueness
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide is unique due to its combination of a biphenyl core with an anthraquinone moiety, providing a versatile platform for various chemical modifications and applications. Its butyl substitution also offers distinct physicochemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
92002-52-3 |
|---|---|
Molekularformel |
C31H25NO3 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
4-(4-butylphenyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C31H25NO3/c1-2-3-7-20-12-14-21(15-13-20)22-16-18-23(19-17-22)31(35)32-27-11-6-10-26-28(27)30(34)25-9-5-4-8-24(25)29(26)33/h4-6,8-19H,2-3,7H2,1H3,(H,32,35) |
InChI-Schlüssel |
VJXOODHLWMVKNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
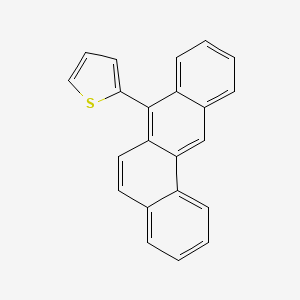



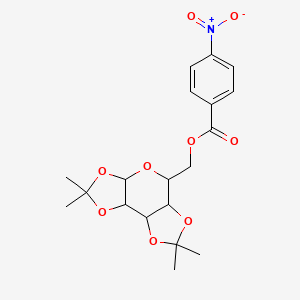
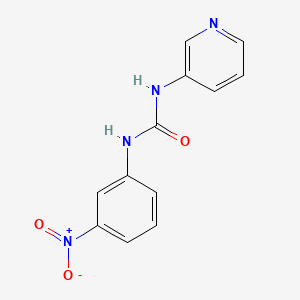
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
